molecular formula C19H21N3O3S B2942195 N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-59-5

N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2942195
CAS RN: 941967-59-5
M. Wt: 371.46
InChI Key: VXJDWIDAWAFQQH-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Raghavendra et al. (2016) reported the synthesis of cyclopropane derivatives and their screening for antimicrobial and antioxidant activities. Compounds exhibited notable antibacterial and antifungal properties, alongside profound antioxidant potential, suggesting their utility in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives, displaying significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Cytotoxic Activity Against Cancer Cells

Hassan et al. (2014) explored the cytotoxic activity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The study suggests these compounds could serve as leads for the development of new anticancer therapies (Hassan et al., 2014).

Antimicrobial Activity of Multicomponent Reactions

Sydorenko et al. (2022) described the synthesis of a compound via multicomponent reactions, exhibiting antimicrobial activity against various bacterial strains and yeasts. This research underscores the value of multicomponent synthesis in creating biologically active molecules (Sydorenko et al., 2022).

Synthesis and Antimicrobial Study of 4-Thiazolidinones

Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, synthesizing compounds that showed antifungal and antibacterial activities. Their work contributes to the field of medicinal chemistry by providing new scaffolds for antimicrobial drug development (Patel & Patel, 2010).

Design and Synthesis of Antibacterial Agents

Palkar et al. (2017) designed and synthesized a novel class of compounds based on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity. This research highlights the potential of benzothiazole derivatives as antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

N-cyclopropyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-13-9-5-11(6-10-13)17(23)22-19-21-16-14(3-2-4-15(16)26-19)18(24)20-12-7-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJDWIDAWAFQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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